molecular formula C8H13NO2 B13165985 1-(3,4-dihydro-2H-pyran-6-yl)-2-(methylamino)ethan-1-one

1-(3,4-dihydro-2H-pyran-6-yl)-2-(methylamino)ethan-1-one

Cat. No.: B13165985
M. Wt: 155.19 g/mol
InChI Key: JDSFHTHBKPJIIQ-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-pyran-6-yl)-2-(methylamino)ethan-1-one is an organic compound that features a pyran ring and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-pyran-6-yl)-2-(methylamino)ethan-1-one typically involves the following steps:

    Formation of the Pyran Ring: This can be achieved through the cyclization of a suitable precursor, such as a hydroxy ketone, under acidic or basic conditions.

    Introduction of the Methylamino Group: This step involves the reaction of the pyran ring with a methylamine source, such as methylamine gas or a methylamine salt, under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-pyran-6-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyran-6-yl)-2-(methylamino)ethan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dihydro-2H-pyran-6-yl)-2-aminoethan-1-one: Similar structure but lacks the methyl group on the amino group.

    1-(3,4-dihydro-2H-pyran-6-yl)-2-(ethylamino)ethan-1-one: Similar structure but has an ethyl group instead of a methyl group on the amino group.

Uniqueness

1-(3,4-dihydro-2H-pyran-6-yl)-2-(methylamino)ethan-1-one is unique due to its specific combination of a pyran ring and a methylamino group. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-(3,4-dihydro-2H-pyran-6-yl)-2-(methylamino)ethanone

InChI

InChI=1S/C8H13NO2/c1-9-6-7(10)8-4-2-3-5-11-8/h4,9H,2-3,5-6H2,1H3

InChI Key

JDSFHTHBKPJIIQ-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=CCCCO1

Origin of Product

United States

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